(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation using photoredox catalysis, which involves the generation of trifluoromethyl radicals under visible light irradiation . Another approach is the use of Umemoto’s reagents for direct trifluoromethylation of aromatic amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using efficient and selective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted naphthalenes, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets, which may include enzymes, receptors, and other proteins . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(S)-Fluoxetine: An antidepressant drug with a similar trifluoromethyl group.
Trifluoperazine: An antipsychotic drug that also contains a trifluoromethyl group.
Trifluridine: An antiviral drug with a trifluoromethyl group.
Uniqueness
(S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural configuration and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and binding selectivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H11F4N |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(1S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1 |
InChI Key |
DMGXYIXXMUEWES-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N |
Origin of Product |
United States |
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